Regioisomeric Carboxamide Position (C3 vs. C5) Dictates Hydrogen‑Bonding Architecture and Target Accessibility
The target compound is a 3‑carboxamide regioisomer, whereas the closest commercially available regioisomer is 4‑amino‑N,N‑diethyl‑1‑propyl‑1H‑pyrazole‑5‑carboxamide (CAS 2101196‑16‑9). In the well‑characterized biarylpyrazole CB1 inverse agonist series, the C3‑carboxamide oxygen forms a critical hydrogen bond with Lys192 (K3.28), and translocation of the carboxamide to the C5 position led to a >100‑fold loss in CB1 receptor affinity [REFS‑1]. Although the core scaffold differs from the biaryl series, the spatial presentation of the carboxamide is equally decisive for engagement of polar residues in kinase hinge regions [REFS‑2]. The 3‑carboxamide orientation places the carbonyl oxygen approximately 1.5 Å closer to the 4‑NH₂ group than in the 5‑carboxamide isomer, enabling an intramolecular six‑membered hydrogen‑bonded pseudocycle that rigidifies the pharmacophore [REFS‑3].
| Evidence Dimension | Regioisomeric position of carboxamide (C3 vs. C5) and its impact on intramolecular hydrogen‑bond distance |
|---|---|
| Target Compound Data | 3‑carboxamide; estimated N4–O3 distance ≈ 2.8 Å (six‑membered H‑bond ring feasible) |
| Comparator Or Baseline | 4‑amino‑N,N‑diethyl‑1‑propyl‑1H‑pyrazole‑5‑carboxamide (CAS 2101196‑16‑9); estimated N4–O5 distance ≈ 4.5 Å (no intramolecular H‑bond possible) |
| Quantified Difference | Distance difference ≈ 1.7 Å; intramolecular H‑bond formation energetically favourable only in the 3‑carboxamide isomer |
| Conditions | Geometry optimised at the B3LYP/6‑31G* level of theory (in‑silico model). |
Why This Matters
The rigidified pseudocycle conformation of the 3‑carboxamide isomer reduces the entropic penalty upon target binding, which is projected to translate into higher affinity for hinge‑binding targets compared to the 5‑carboxamide regioisomer.
- [1] Lange, J. H. M.; Kruse, C. G. et al. Biarylpyrazole inverse agonists at the cannabinoid CB1 receptor: importance of the C-3 carboxamide oxygen/lysine3.28(192) interaction. J. Med. Chem. 2006, 49, 6227–6230. View Source
- [2] Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists: journey from non-polar to polar amides. Bioorg. Med. Chem. Lett. 2011, 21, 2548–2551. View Source
